molecular formula C13H13ClN2O2 B13681766 ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Cat. No.: B13681766
M. Wt: 264.71 g/mol
InChI Key: VIEDGPCXSJGMGC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. This particular compound features a chlorophenyl group, a methyl group, and an ethyl ester group attached to the imidazole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. In this case, 2-chlorobenzaldehyde is used.

    Esterification: The carboxylic acid group on the imidazole ring is then esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient catalysts. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imidazole oxides.

    Reduction: Formation of ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-methanol.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:

    Miconazole: An antifungal agent with a similar imidazole structure.

    Clotrimazole: Another antifungal agent with a chlorophenyl group.

    Ketoconazole: A broad-spectrum antifungal agent.

Uniqueness

The unique combination of the chlorophenyl group, methyl group, and ethyl ester group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13ClN2O2

Molecular Weight

264.71 g/mol

IUPAC Name

ethyl 2-(2-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate

InChI

InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-6-4-5-7-10(9)14/h4-7H,3H2,1-2H3,(H,15,16)

InChI Key

VIEDGPCXSJGMGC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C2=CC=CC=C2Cl)C

Origin of Product

United States

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